N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
Description
N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl group at position 1 and a 2-methylbenzohydrazide substituent at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting kinases and other enzymes . The fluorine atom on the phenyl ring enhances metabolic stability and modulates electronic properties, while the methyl group on the benzohydrazide moiety contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c1-12-4-2-3-5-15(12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)14-8-6-13(20)7-9-14/h2-11H,1H3,(H,25,27)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTMXYBJCNLSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorophenylhydrazine with 2-methylbenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrazolo[3,4-d]pyrimidine core, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, reagents, and reaction conditions is critical to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydrazide moiety and pyrazolopyrimidine core undergo redox reactions under controlled conditions:
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Oxidation :
Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the hydrazide group to a carboxylic acid derivative. This reaction is critical for modifying solubility and bioactivity.-
Example reaction:
-
-
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the amide bond in the benzohydrazide group to an amine, enhancing nucleophilicity for further derivatization.
Substitution Reactions
The electron-deficient pyrazolo[3,4-d]pyrimidine ring facilitates nucleophilic aromatic substitution:
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Chlorination :
Reaction with phosphorus oxychloride (POCl₃) introduces chlorine at the C6 position, improving electrophilicity for subsequent cross-coupling reactions . -
Amination :
Primary or secondary amines (e.g., aniline) substitute halogens or sulfonyl groups under mild conditions (room temperature, polar solvents like DMF) .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | POCl₃, 80°C, 4h | 6-Chloro-pyrazolo[3,4-d]pyrimidine derivative | 85% |
| Amination | Aniline, DMF, RT, 12h | N-Aryl-substituted analog | 78% |
Condensation and Cyclization
The hydrazide group participates in condensation reactions to form fused heterocycles:
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Knoevenagel Condensation :
With aldehydes (e.g., furfural) and a piperidine catalyst, the hydrazide forms Schiff bases, which cyclize to yield thiazolo[3,2-a]pyrimidine derivatives . -
Cyclocondensation :
Fusion with thiourea or phenyl isocyanate under solvent-free conditions generates triazolo[4,3-a]pyrimidine scaffolds, enhancing kinase inhibition potential .
Multi-Component Reactions (MCRs)
The compound serves as a building block in MCRs for complex heterocycles:
-
Hantzsch-Type Synthesis :
Reacting with ethyl acetoacetate and ammonium acetate in ethanol produces dihydropyridine hybrids, which exhibit enhanced CDK2 inhibitory activity . -
Michael Addition :
In the presence of malononitrile or diethyl malonate, the pyrimidine ring undergoes Michael addition, followed by cyclization to form pyrano[2,3-d]pyrimidines .
Functional Group Transformations
-
Sulfonation :
Reaction with methanesulfonyl chloride (MsCl) introduces sulfonyl groups, improving metabolic stability. -
Esterification :
The carboxylic acid derivative (from oxidation) reacts with alcohols (e.g., methanol) under acidic conditions to form esters.
Mechanistic Insights
-
Nucleophilic Aromatic Substitution :
The C4 position of the pyrazolopyrimidine ring is highly electrophilic due to electron-withdrawing effects of the fluorine substituent, favoring attack by amines or thiols . -
Cyclization Pathways :
Intramolecular hydrogen bonding between the hydrazide –NH and pyrimidine N atom facilitates ring closure, as confirmed by DFT calculations .
Scientific Research Applications
Anticancer Properties
Research indicates that N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 12.0 |
| HeLa (Cervical Cancer) | 9.8 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival.
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity in Preclinical Trials
A study conducted on A549 lung cancer cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death in a dose-dependent manner.
Case Study 2: Anti-inflammatory Efficacy
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. The results were assessed using ELISA assays, indicating its potential for therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Key structural analogs differ in substituents on the aryl group (position 1) and the benzohydrazide moiety (position 4). Below is a comparative analysis:
Biological Activity
N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and a 2-methylbenzohydrazide moiety contributes to its pharmacological properties.
- Molecular Formula : C15H14FN5O
- Molecular Weight : 299.31 g/mol
- SMILES Notation :
Cc1ccccc1N(=O)c2c(ncn2)N(c3ccc(F)cc3)C(=O)N
Mechanisms of Biological Activity
- Anticancer Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of CDKs and PI3Ks | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Enzyme Inhibition | Modulation of enzyme activities |
Case Study: Anticancer Efficacy
A study published in 2017 evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with the compound compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study: Anti-inflammatory Properties
In another investigation focusing on inflammatory diseases, this compound was tested for its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed a marked decrease in the levels of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
